molecular formula C10H13ClN2O B1430504 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride CAS No. 1461705-66-7

3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride

Cat. No.: B1430504
CAS No.: 1461705-66-7
M. Wt: 212.67 g/mol
InChI Key: KUHZXYNKHBBESD-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride (CAS: 1461705-66-7) is a benzopyran derivative with a carboximidamide functional group and a hydrochloride salt. Benzopyrans are heterocyclic compounds featuring a fused benzene and pyran ring system, often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The hydrochloride salt improves aqueous solubility and stability, making it suitable for research applications in drug discovery and chemical biology .

This compound is supplied by Shanghai Hansi Chemical Co., Ltd., with a purity of 95% and a price of ¥7,030.00 per 1g. It is marketed for use in scientific research, biotechnology, chromatography, and environmental testing, reflecting its versatility as a reagent .

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9;/h1-4,9H,5-6H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHZXYNKHBBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-66-7
Record name 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research has indicated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzopyran derivatives can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases . Molecular docking studies have also been conducted to understand its interaction with enzymes associated with inflammation, such as COX-2 and iNOS .

Cytotoxicity Against Cancer Cells : Preliminary studies suggest that 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride may exhibit cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in specific cancer cell lines has been a focus of research, indicating its potential as an anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Antibacterial and Antifungal Treatments : Given its antimicrobial properties, this compound could be explored as a lead compound for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could treat chronic inflammatory conditions.
  • Cancer Therapy : The potential cytotoxic effects against cancer cells make it a subject of interest in oncology research, where it could contribute to novel cancer treatment strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds and their mechanisms of action:

  • Inhibition Studies : Research has shown that compounds similar to 3,4-dihydro-1H-2-benzopyran derivatives can inhibit specific enzymes involved in metabolic pathways, leading to reduced disease symptoms in animal models .
  • Combination Therapies : Some studies suggest that combining this compound with existing therapies may enhance overall treatment efficacy for conditions like cancer and inflammation .

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride, we analyze its structural and functional analogs. Key comparisons include:

Structural Analogs

Chromane Derivatives :

  • Chromane (benzodihydropyran) lacks the carboximidamide group but shares the benzopyran core. Chromane derivatives are studied for antioxidant and anticancer activities. The addition of the carboximidamide group in the target compound may enhance specificity for enzymatic targets (e.g., proteases or kinases) .

Isochromene Carboxamides: Isochromene derivatives with carboxamide groups exhibit antiviral and anticoagulant properties.

Pharmacological Analogs

Dosulepin Hydrochloride: Dosulepin (a tricyclic antidepressant) shares the hydrochloride salt formulation for improved bioavailability but features a dibenzothiepine core instead of a benzopyran. This structural divergence results in distinct mechanisms: dosulepin inhibits serotonin/norepinephrine reuptake, whereas the target compound’s amidine group suggests enzyme inhibition (e.g., trypsin-like proteases) .

Salt-Form Comparisons

Hydrochloride salts are common in pharmaceuticals to enhance solubility. For example:

  • Metformin Hydrochloride: An antidiabetic drug with high solubility (>300 mg/mL) due to its hydrochloride salt.

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Functional Group Salt Form Key Applications
Target Compound Benzopyran Carboximidamide Hydrochloride Research reagents, enzyme studies
Chromane Benzodihydropyran None N/A Antioxidant research
Isochromene Carboxamide Isochromene Carboxamide Variable Antiviral/anticoagulant
Dosulepin Hydrochloride Dibenzothiepine Tertiary amine Hydrochloride Antidepressant

Research Findings and Hypotheses

  • Enzyme Inhibition Potential: The carboximidamide group may mimic arginine’s guanidinium moiety, suggesting activity against serine proteases (e.g., thrombin). Comparative studies with benzopyran carboxamides show lower potency, highlighting the amidine group’s importance .
  • Stability: Hydrochloride salts generally exhibit better thermal stability than free bases.

Notes on Limitations and Further Research

The provided evidence lacks direct comparative studies or pharmacological data for this compound. Structural analogs suggest plausible mechanisms, but empirical validation is needed. Future work should focus on:

  • Solubility and Stability Profiling : To optimize formulation for in vivo studies.
  • Target Identification : Screening against enzyme panels to confirm hypothesized activities.
  • Synthetic Modifications : Exploring substituents on the benzopyran ring to enhance selectivity.

Biological Activity

3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzopyran class, which is known for various biological activities including anti-tumor, antibacterial, and anti-inflammatory effects. Its structure can be represented as follows:

C11H12N2ClO\text{C}_{11}\text{H}_{12}\text{N}_2\text{ClO}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Cell Proliferation Modulation : It may affect pathways related to cell proliferation and apoptosis, suggesting potential anti-cancer properties .
  • Immune Response Regulation : The compound might modulate immune responses, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing its antiproliferative activity against human leukemia cells (HL-60) and squamous cell carcinomas (HSC-2, HSC-3, HSC-4), the compound demonstrated significant potency compared to normal cells .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
HL-6012.55.0
HSC-215.04.0
HSC-318.03.5
HGF (Normal)>100-

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using lipopolysaccharide (LPS)-induced peritonitis models showed that treatment with the compound significantly reduced leukocyte migration and edema formation in mice .

Table 2: Anti-inflammatory Activity in Animal Models

TreatmentEdema Reduction (%)Leukocyte Migration (cells/µL)
Control-2000
DCHA (5 mg/kg)451200
Dexamethasone70800

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : A series of experiments demonstrated that doses of up to 300 mg/kg were well tolerated in murine models without significant mortality or neurotoxicity, indicating a favorable safety profile for further development .
  • Inflammatory Disease Models : In LPS-induced models, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Q & A

Q. What are the critical safety precautions for handling 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride in laboratory settings?

  • Methodological Answer : Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Researchers must implement engineering controls (e.g., fume hoods) and wear NIOSH-approved respirators, nitrile gloves, and safety goggles. Avoid dust formation during weighing or transfer, and ensure immediate decontamination of spills using inert adsorbents .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Use canonical SMILES (e.g., O=C1CC2(CCCCC2)Oc2c1cccc2) and InChIKey (DBQLMDVZSFDTRL-UHFFFAOYSA-N) for computational validation . Pair this with analytical techniques:
  • NMR : Compare 1H^1H and 13C^{13}C spectra against NIST reference data for benzopyran derivatives .
  • HPLC-MS : Monitor purity (>95%) and confirm molecular weight (240.2970 g/mol) using high-resolution mass spectrometry .

Q. What synthetic routes are recommended for producing this carboximidamide derivative?

  • Methodological Answer : Adapt protocols from structurally analogous carboximidamide syntheses (e.g., pyrazole-carboximidamide derivatives in ). Key steps include:
  • Condensation of benzopyran precursors with amidine reagents under anhydrous conditions.
  • Hydrochloride salt formation via HCl gas bubbling in ethanol .
  • Validate intermediates via TLC and IR spectroscopy for imine bond formation.

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., GHS classifications vs. unclassified hazards) be resolved for this compound?

  • Methodological Answer : Discrepancies in hazard classification (e.g., vs. ) may arise from batch-specific impurities or differing test protocols. To resolve:
  • Perform accelerated stability testing (40°C/75% RH for 6 months) to detect degradants.
  • Re-evaluate toxicity using OECD Guidelines 423 (acute oral toxicity) and 430 (skin corrosion) with purified batches .

Q. What experimental design optimizes in vitro studies of this compound’s biological activity?

  • Methodological Answer :
  • Dose-Response Curves : Use logarithmic dilution series (1 nM–100 µM) to account for potential receptor saturation.
  • Controls : Include a structurally inert benzopyran analog to isolate carboximidamide-specific effects.
  • Assay Conditions : Maintain pH 7.4 (phosphate buffer) and pre-incubate cells for 24 hours to mitigate acute cytotoxicity .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacokinetic studies?

  • Methodological Answer :
  • Solubility Profiling : Compare free base vs. hydrochloride salt in biorelevant media (FaSSIF/FeSSIF) using shake-flask method.
  • Permeability Assays : Conduct Caco-2 monolayer studies with LC-MS quantification to assess intestinal absorption.
  • pH-Dependent Stability : Use USP dissolution apparatus to simulate gastric (pH 1.2) and intestinal (pH 6.8) environments .

Q. What analytical strategies address discrepancies in molecular weight data across sources?

  • Methodological Answer : Cross-validate using:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ at 241.3043 m/z).
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (C: 64.00%, H: 6.71%, N: 5.83%) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., benzopyran ring conformation) .

Data Contradiction Analysis Framework

Q. How should researchers interpret conflicting data on this compound’s stability under ambient conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), oxidative (H2_2O2_2), and hydrolytic (H2_2O/ACN) stress.
  • HPLC-PDA : Track degradation products and assign degradation pathways (e.g., hydrolysis of the carboximidamide group).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to refine storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride
Reactant of Route 2
3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.